Dimethyl cyclopropane-1,1-dicarboxylate

Process Chemistry Cyclopropanation Yield Optimization

Dimethyl cyclopropane-1,1-dicarboxylate (CAS 151444-20-1, also known as 1,1-cyclopropanedicarboxylic acid dimethyl ester) is a small, highly strained gem-diester cyclopropane with the molecular formula C7H10O4 and a molecular weight of 158.15 g/mol. It is a colorless liquid with a density of 1.147 g/mL at 25 °C and a boiling point of 196-198 °C (lit.).

Molecular Formula C7H10O4
Molecular Weight 158.15 g/mol
CAS No. 151444-20-1
Cat. No. B169818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl cyclopropane-1,1-dicarboxylate
CAS151444-20-1
Molecular FormulaC7H10O4
Molecular Weight158.15 g/mol
Structural Identifiers
SMILESCOC(=O)C1(CC1)C(=O)OC
InChIInChI=1S/C7H10O4/c1-10-5(8)7(3-4-7)6(9)11-2/h3-4H2,1-2H3
InChIKeyPWLLZZMFFZUSOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethyl Cyclopropane-1,1-Dicarboxylate (CAS 151444-20-1): Core Properties and Procurement Context


Dimethyl cyclopropane-1,1-dicarboxylate (CAS 151444-20-1, also known as 1,1-cyclopropanedicarboxylic acid dimethyl ester) is a small, highly strained gem-diester cyclopropane with the molecular formula C7H10O4 and a molecular weight of 158.15 g/mol [1]. It is a colorless liquid with a density of 1.147 g/mL at 25 °C and a boiling point of 196-198 °C (lit.) [1]. Structurally, it serves as the cyclopropane analog of dimethyl malonate and is recognized as the simplest prototype of donor-acceptor (D-A) cyclopropanes, a class of compounds widely utilized in organic synthesis [2].

Strained gem-diester cyclopropane scaffold

Dimethyl ester as reported preferred leaving group for transesterification

Established D-A cyclopropane model system for reactivity studies

Why Simple Substitution of Dimethyl Cyclopropane-1,1-Dicarboxylate with Analogs Fails: A Procurement Risk


Direct substitution of dimethyl cyclopropane-1,1-dicarboxylate with close structural analogs—such as dimethyl malonate, diethyl cyclopropane-1,1-dicarboxylate, or the free diacid—carries significant risk of synthetic failure. The cyclopropane ring introduces substantial (~27 kcal/mol) ring strain, enabling unique ring-opening and cycloaddition reactivities not accessible to acyclic malonates [1]. Conversely, changing the ester group from methyl to ethyl or butyl alters key physicochemical properties, including solubility and volatility, and can severely impact reaction yields in downstream transformations [2]. Critically, the dimethyl ester is the optimal leaving group for subsequent transesterification steps, allowing for precise diversification that is not possible with other esters [3]. The evidence below quantifies these critical performance gaps.

Ring strain

Dimethyl malonate lacks the ~27 kcal/mol strain; cycloaddition and ring-opening reactivity may not transfer.

Ester group

Diethyl or other alkyl esters can alter transesterification efficiency and may shift downstream yields.

Free diacid

Requires two-step activation; direct high-yield transesterification not available, lowering overall efficiency.

Quantitative Differentiation Guide: Dimethyl Cyclopropane-1,1-Dicarboxylate vs. Analogs


Superior Synthesis Efficiency: 96.5% Yield Outperforms Alternative Routes

An optimized industrial-scale synthesis of dimethyl cyclopropane-1,1-dicarboxylate (CDM) using 1,2-dibromoethane and finely divided potassium carbonate achieves a yield of 96.5% of theory [1]. This significantly exceeds the 73% yield reported for the original White protocol and the 55% yield obtained when using 1,2-dichloroethane as the alkylating agent under comparable conditions [1]. The high yield is attributed to the use of finely comminuted potassium carbonate and azeotropic water removal, enabling efficient ring closure of dimethyl malonate [1]. This represents a substantial improvement in space-time yield, making the process industrially viable for procurement at scale [1].

Synthesis Yield
Head-to-head

96.5% isolated yield

Supports procurement and process economics review

Method-specific; White protocol comparator 73%, dichloroethane 55%

Process Chemistry Cyclopropanation Yield Optimization

Versatile Transesterification Intermediate: High-Yield Access to Diisopropyl and Di-n-Butyl Esters

Dimethyl cyclopropane-1,1-dicarboxylate is a uniquely versatile intermediate for transesterification. It undergoes quantitative conversion to diisopropyl cyclopropane-1,1-dicarboxylate in 91.2% yield and to di-n-butyl cyclopropane-1,1-dicarboxylate in 93.2% yield under standard conditions using the corresponding alcohol and butyl titanate catalyst [1]. These high yields are enabled by the favorable thermodynamics of methanol displacement and the reactivity of the methyl ester leaving group [1]. In contrast, starting from the free diacid or other alkyl esters would require more forcing conditions and result in lower yields [1].

Transesterification Yield
Reported

91.2% to diisopropyl; 93.2% to di-n-butyl

Enables efficient ester diversification in one step

Catalyst-dependent; validate at target scale

Transesterification Process Chemistry Ester Diversification

Established Donor-Acceptor Cyclopropane Model: Structural Basis for Reactivity

Dimethyl cyclopropane-1,1-dicarboxylate is the simplest and most widely used model substrate for the study of donor-acceptor (D-A) cyclopropanes [1]. X-ray diffraction analysis of its complex with SnCl4 revealed a significant elongation of the C–CH2 bond in the cyclopropane ring upon coordination to the Lewis acid, providing direct experimental evidence for the activation mechanism central to D-A cyclopropane reactivity [1]. This structural insight, not accessible with more complex D-A cyclopropanes, validates its use as a benchmark for understanding and developing new catalytic transformations [2].

D-A Cyclopropane Model
Class-level

C–CH2 bond elongation observed upon SnCl4 complexation (XRD)

Benchmark for D-A reactivity mechanism studies

Review crystallographic data for specific values

Organometallic Chemistry Donor-Acceptor Cyclopropanes Mechanistic Studies

Procurement-Driven Application Scenarios for Dimethyl Cyclopropane-1,1-Dicarboxylate


Large-Scale Synthesis of Cyclopropane-1,1-Dicarboxylate Derivatives

For industrial or process chemists requiring multi-kilogram quantities of cyclopropane-1,1-dicarboxylate derivatives, the optimized 96.5% yield synthesis [1] makes dimethyl cyclopropane-1,1-dicarboxylate the most cost-effective and reliable entry point. The high yield directly reduces raw material costs and waste generation, which is critical for meeting economic and sustainability targets.

Diversification via Transesterification for Tailored Ester Analogs

When research or production demands a specific cyclopropane-1,1-dicarboxylate ester (e.g., diisopropyl or di-n-butyl) for solubility or volatility reasons, the dimethyl ester is the only practical starting material. Its high-yield transesterification (91-93%) [2] provides a clean, one-step route to the desired analog, avoiding the low-yield, multi-step sequences required if starting from the free acid or other esters.

Fundamental and Applied Research on Donor-Acceptor Cyclopropanes

For academic or industrial laboratories investigating new catalytic transformations involving donor-acceptor cyclopropanes, dimethyl cyclopropane-1,1-dicarboxylate is the essential model compound. Its well-characterized structure and established reactivity profile [3] provide a low-risk benchmark for developing new methodologies, which can then be extended to more complex substrates.

Application
Selection Property
Validation Focus
Synthesis scale-up
High-yielding cyclopropanation route
Lot-specific yield and purity confirmation
Ester diversification
Methyl ester transesterification efficiency
Target ester yield and side-product profile
D-A cyclopropane methodology
Well-characterized D-A cyclopropane scaffold
Reactivity under catalytic conditions

Technical Documentation Hub

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26 linked technical documents
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